- Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives Catalyzed by Reusable, Polystyrene-Supported Chiral N-Salicylidene Oxidovanadium tert-Leucinates, Advanced Synthesis & Catalysis, 2011, 353(8), 1234-1240

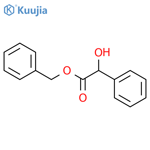

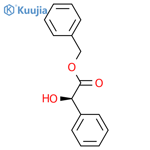

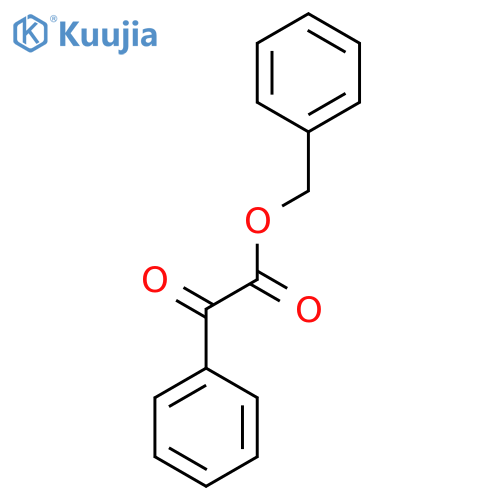

Cas no 62977-82-6 (Benzeneacetic acid, a-oxo-, phenylmethyl ester)

62977-82-6 structure

Nome del prodotto:Benzeneacetic acid, a-oxo-, phenylmethyl ester

Numero CAS:62977-82-6

MF:C15H12O3

MW:240.25398

CID:427899

Benzeneacetic acid, a-oxo-, phenylmethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

-

- Benzeneacetic acid, a-oxo-, phenylmethyl ester

-

Benzeneacetic acid, a-oxo-, phenylmethyl ester Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-(1H-1,2,3-triazol-5-ylmeth… (polystyrene-supported) Solvents: Chloroform ; 34 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-nitrophenyl]methylene]-3-m… Solvents: Toluene ; 15 s, 15 torr, rt

1.2 Reagents: Oxygen Solvents: Toluene ; 14.5 h, rt

1.2 Reagents: Oxygen Solvents: Toluene ; 14.5 h, rt

Riferimento

- Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives by C4-Symmetric, Vanadate-Centered, Tetrakisvanadyl(V) Clusters Derived from N-Salicylidene-α-aminocarboxylates, Journal of Organic Chemistry, 2007, 72(22), 8175-8185

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-nitrophenyl]methylene]-3-m… Solvents: Toluene ; 14.5 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Chiral N-salicylidene vanadyl carboxylate-catalyzed enantioselective aerobic oxidation of α-hydroxy esters and amides, Proceedings of the National Academy of Sciences of the United States of America, 2006, 103(10), 3522-3527

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: [1,1′-Biphenyl]-4-ol, 3-(1,1-dimethylethyl)-4′-ethenyl-5-[[[(1S)-1-(hydroxymethy… (vanadyl complexes) Solvents: Acetone ; 18 h, 1 atm, rt

Riferimento

- Polymer and silica supported tridentate Schiff base vanadium catalysts for the asymmetric oxidation of ethyl mandelate - activity, stability and recyclability, Advanced Synthesis & Catalysis, 2008, 350(17), 2823-2834

Benzeneacetic acid, a-oxo-, phenylmethyl ester Raw materials

Benzeneacetic acid, a-oxo-, phenylmethyl ester Preparation Products

Benzeneacetic acid, a-oxo-, phenylmethyl ester Letteratura correlata

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

4. Book reviews

62977-82-6 (Benzeneacetic acid, a-oxo-, phenylmethyl ester) Prodotti correlati

- 100117-62-2(Ethyl 3,5-dimethylbenzoylformate)

- 62936-36-1(ETHYL 4-ETHYLBENZOYLFORMATE)

- 66644-68-6(Benzeneacetic acid, 3-methyl-a-oxo-, ethyl ester)

- 5524-56-1(ethyl 2-(4-methylphenyl)-2-oxoacetate)

- 1603-79-8(Ethyl benzoylformate)

- 2229416-71-9(3-amino-2-methyl-2-(4-methylthiophen-3-yl)propan-1-ol)

- 1261444-97-6(2,3-Bis(2,3-difluorophenyl)-5-fluoropyridine)

- 1863290-34-9(1-Butene, 4-bromo-3-[(1,1-dimethylethoxy)methyl]-3-methyl-)

- 27992-32-1(6-bromo-1,2-dihydropyridin-2-one)

- 1889077-29-5(5-(3-Methanesulfonylphenyl)-1,2-oxazole-3-carboxylic acid)

Fornitori consigliati

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Membro d'oro

CN Fornitore

Reagenti

Wuhan Comings Biotechnology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

上海贤鼎生物科技有限公司

Membro d'oro

CN Fornitore

Grosso

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Nanjing jingzhu bio-technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso